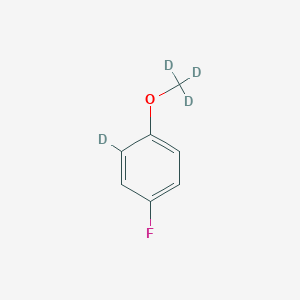

4-Fluoroanisole-2,3,5,6-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, a compound commonly used in organic synthesis. The deuterium atoms replace the hydrogen atoms at specific positions on the benzene ring, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroanisole-2,3,5,6-d4 typically involves the deuteration of 4-fluoroanisole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents and a catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoroanisole-2,3,5,6-d4 undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Various substituted anisoles.

Oxidation: Fluoroanisaldehydes or fluoroanisic acids.

Reduction: Fluoroanisyl alcohols.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the synthesis of fine chemicals and materials

Mécanisme D'action

The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 is primarily related to its role as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of the compound within biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoroanisole: The non-deuterated version, commonly used in organic synthesis.

4-Fluorophenyl Methyl Ether: Another name for 4-fluoroanisole.

4-Methoxyfluorobenzene: A similar compound with a methoxy group and a fluorine atom on the benzene ring

Uniqueness

4-Fluoroanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies.

Activité Biologique

4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, which is an aromatic compound with significant applications in medicinal chemistry and biological research. The presence of deuterium enhances its stability and allows for more precise tracking in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C8H8D4F

- CAS Number : 1219802

- Molecular Weight : 172.21 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Compounds similar to 4-fluoroanisole are known to bind to several receptors including adrenergic and serotonin receptors. This binding can modulate neurotransmitter release and affect various signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes. For instance, it could potentially inhibit cytochrome P450 enzymes which are crucial in drug metabolism.

- Cellular Effects : The interaction with cellular targets can lead to alterations in gene expression and cellular signaling pathways that regulate growth and apoptosis.

Biochemical Pathways

Research indicates that 4-fluoroanisole derivatives can influence several biochemical pathways:

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit enhanced antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : There is evidence that similar compounds can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of fluorinated compounds found that they significantly reduced neuronal death in models of oxidative stress. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various fluorinated aromatic compounds similar to 4-fluoroanisole. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of 4-Fluoroanisole Derivatives

Applications in Research

The unique properties of this compound make it valuable in various research fields:

- Drug Development : Its stable isotope labeling is beneficial for understanding drug metabolism and pharmacokinetics.

- Metabolic Studies : Used as a tracer in metabolic studies to elucidate biochemical pathways involving aromatic compounds.

- Analytical Chemistry : Its deuterated form enhances the accuracy of NMR spectroscopy and mass spectrometry analyses.

Propriétés

IUPAC Name |

2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWUFMFHBIKQI-VZOYEPQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.